molecular formula C15H19N3OS2 B5597760 1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine

1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine

Cat. No.: B5597760
M. Wt: 321.5 g/mol
InChI Key: XAEITHFSGQNJQC-UHFFFAOYSA-N
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Description

1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C15H19N3OS2 and its molecular weight is 321.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.09695459 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

1-{[5-(Ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine is a compound that falls within a broader category of chemicals synthesized and analyzed for various scientific applications, including drug development, material science, and chemical biology. While the specific compound was not directly mentioned in the available literature, research on closely related compounds provides insight into the synthetic strategies and potential applications of similar chemical entities.

  • Novel Synthesis Methods : Research by Goli-Garmroodi et al. (2015) demonstrated the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, highlighting methods that could potentially apply to the synthesis of this compound. These compounds were synthesized via the reaction of specific acetonitrile and ethyl 2,4-dioxo-4-arylbutanoate derivatives, showcasing a method that might be adapted for similar structures (Goli-Garmroodi et al., 2015).

  • Structural and Conformational Studies : Investigations into the structure and conformation of related compounds, such as those described by Whelan et al. (1995), could provide a foundation for understanding the chemical behavior and potential biological activity of this compound. These studies contribute to the design of compounds with desired biological activities by elucidating the relationship between structure and function (Whelan et al., 1995).

Potential Biological Activity

  • Bioactive Compound Design : Shibuya et al. (2018) reported on the discovery of compounds with specific biological activities, focusing on acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors. The strategic insertion of specific functional groups, as seen in their work, could guide the design of this compound for targeted biological applications (Shibuya et al., 2018).

  • Antimycobacterial Activity : The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, as explored by Lv et al. (2017), suggest that compounds with the imidazole moiety could be potent scaffolds for developing antimycobacterial agents. This research points towards the potential of this compound in contributing to the treatment of mycobacterial infections (Lv et al., 2017).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Properties

IUPAC Name

(5-ethylsulfanylthiophen-2-yl)-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-2-20-13-6-5-12(21-13)15(19)18-9-3-4-11(10-18)14-16-7-8-17-14/h5-8,11H,2-4,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEITHFSGQNJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(S1)C(=O)N2CCCC(C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.